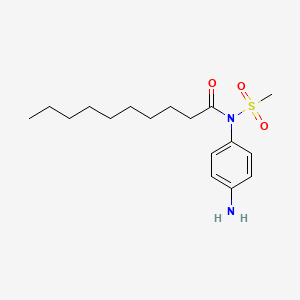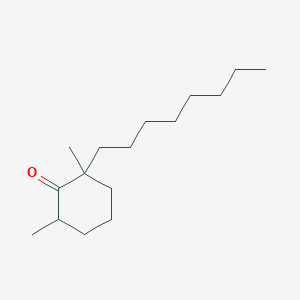
2,6-Dimethyl-2-octylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-2-octylcyclohexan-1-one is an organic compound with the molecular formula C16H30O. It is a derivative of cyclohexanone, characterized by the presence of two methyl groups and an octyl group attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2-octylcyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-2-octylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-2-octylcyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-2-octylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, influencing biochemical processes within cells. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylcyclohexanone: A simpler derivative with only two methyl groups attached to the cyclohexane ring.
2-Octylcyclohexanone: Contains an octyl group but lacks the additional methyl groups.
Uniqueness
2,6-Dimethyl-2-octylcyclohexan-1-one is unique due to the presence of both methyl and octyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
61259-60-7 |
|---|---|
Molekularformel |
C16H30O |
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
2,6-dimethyl-2-octylcyclohexan-1-one |
InChI |
InChI=1S/C16H30O/c1-4-5-6-7-8-9-12-16(3)13-10-11-14(2)15(16)17/h14H,4-13H2,1-3H3 |
InChI-Schlüssel |
AAFSBTQDZYTXII-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1(CCCC(C1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)-](/img/structure/B14593747.png)
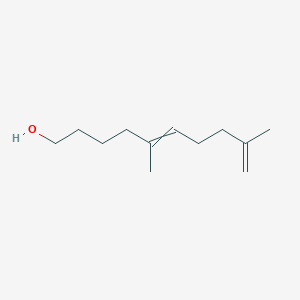
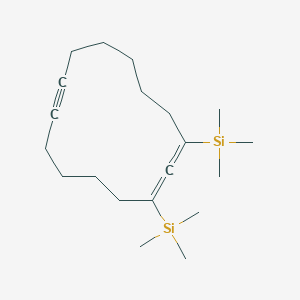
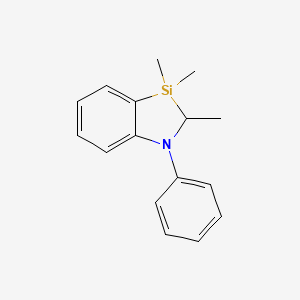
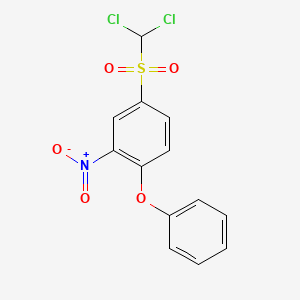

![1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14593779.png)
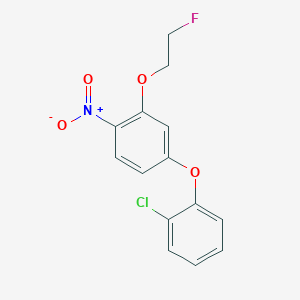
![1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione](/img/structure/B14593782.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl-](/img/structure/B14593797.png)
![1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14593806.png)
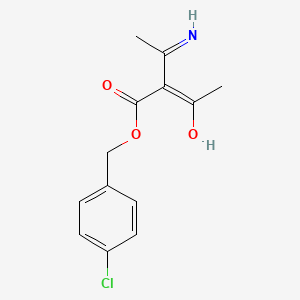
![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)
